Unii-496P6HY485

Description

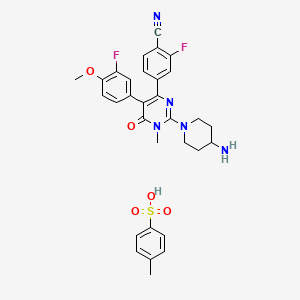

The exact mass of the compound Unii-496P6HY485 is 623.20139660 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Unii-496P6HY485 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-496P6HY485 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N5O2.C7H8O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11-12,17H,7-10,28H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZFOHIBJFKYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F2N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097523-57-2 | |

| Record name | Pulrodemstat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PULRODEMSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496P6HY485 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Epigenetic Frontier and the Rise of Pulrodemstat

<-3b_22>## Pulrodemstat Tosylate (UNII-496P6HY485): A Deep Dive into a Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The field of oncology is undergoing a paradigm shift, moving beyond cytotoxic agents to targeted therapies that exploit the fundamental molecular aberrations of cancer cells. A key area of this evolution lies in the realm of epigenetics, the study of heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the most promising epigenetic targets to emerge is Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in a variety of cancers, where it plays a critical role in tumor progression and maintenance.[1][2][3] Pulrodemstat (also known as CC-90011) is a potent, selective, and orally active reversible inhibitor of LSD1 that has shown significant promise in preclinical and clinical studies.[4][5][6] This technical guide provides a comprehensive overview of Pulrodemstat Tosylate, focusing on its chemical structure, mechanism of action, and the experimental methodologies used to characterize this next-generation epigenetic modulator.

Part 1: Unveiling the Molecular Architecture of Pulrodemstat Tosylate

A thorough understanding of a drug's chemical structure is fundamental to comprehending its biological activity. Pulrodemstat Tosylate is the 4-methylbenzenesulfonate salt of Pulrodemstat.[7]

Chemical Identity:

| Identifier | Value |

| UNII | 496P6HY485 |

| CAS Number | 2097523-57-2 (tosylate)[7] |

| Chemical Formula | C31H31F2N5O5S[7] |

| Molecular Weight | 623.68 g/mol [7] |

| IUPAC Name | 4-(2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)-2-fluorobenzonitrile 4-methylbenzenesulfonate[7] |

| SMILES | CN1C(=O)C(=C(C2=CC(F)=C(OC)C=C2)C(=N1)N3CCC(N)CC3)C4=CC=C(C=C4F)C#N.CS1=CC=C(C=C1)S(=O)(=O)O |

The core of the molecule is a pyrimidinone ring, a structural feature that distinguishes it from other LSD1 inhibitors.[5] This central scaffold is decorated with a 4-aminopiperidine group and a substituted fluorobenzonitrile moiety, which are crucial for its potent and selective inhibition of LSD1.

Part 2: Mechanism of Action: Reversing the Epigenetic Silence

Pulrodemstat exerts its therapeutic effects by inhibiting the enzymatic activity of LSD1.[4][6] LSD1 is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3][4] By removing these activating marks, LSD1 contributes to the silencing of tumor suppressor genes and the maintenance of a stem-like state in cancer cells.[1][8]

Signaling Pathway of LSD1 Inhibition by Pulrodemstat:

Caption: Pulrodemstat's inhibition of LSD1 restores active chromatin marks, leading to the expression of tumor suppressor genes and promoting cellular differentiation.

Pulrodemstat is a reversible inhibitor of LSD1, meaning it does not form a permanent covalent bond with the enzyme.[5][9] This reversible nature may offer a more favorable safety profile compared to irreversible inhibitors.[8] By inhibiting LSD1, Pulrodemstat leads to an accumulation of H3K4me2 at the promoter regions of target genes, resulting in their re-expression. This can induce differentiation in cancer cells, such as in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), and inhibit tumor growth.[4][6]

Part 3: Experimental Evaluation of Pulrodemstat

The characterization of a novel drug candidate like Pulrodemstat involves a battery of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.

In Vitro Potency and Selectivity Assays

The inhibitory activity of Pulrodemstat against LSD1 is typically determined using enzymatic assays. A common method is a horseradish peroxidase (HRP)-coupled assay that measures the production of hydrogen peroxide during the demethylation reaction.

Quantitative Data Summary:

| Assay | Cell Line / Target | IC50 / EC50 | Reference |

| LSD1 Enzymatic Assay | Recombinant Human LSD1 | 0.25 nM | [6] |

| LSD1 Enzymatic Assay | Recombinant Human LSD1 | 0.30 nM | [5] |

| Cell Proliferation Assay | Kasumi-1 (AML) | 2 nM | [6] |

| Cell Proliferation Assay | H1417 (SCLC) | 6 nM | [6] |

| Cellular Differentiation (CD11b induction) | THP-1 (AML) | 7 nM | [6] |

| GRP Suppression | H209 (SCLC) | 3 nM | [6] |

| GRP Suppression | H1417 (SCLC) | 4 nM | [6] |

Selectivity is a critical parameter for any targeted therapy. Pulrodemstat has been shown to be highly selective for LSD1 over other related enzymes like LSD2, MAO-A, and MAO-B.[6]

Experimental Workflow: In Vitro LSD1 Inhibition Assay

Caption: A typical workflow for an in vitro assay to measure the inhibitory potency of Pulrodemstat on the LSD1 enzyme.

In Vivo Efficacy Studies

The anti-tumor activity of Pulrodemstat has been evaluated in various preclinical cancer models, including patient-derived xenografts (PDX). In SCLC PDX models, oral administration of Pulrodemstat has demonstrated significant tumor growth inhibition.[4]

Pharmacokinetic Profile:

In vivo studies have also characterized the pharmacokinetic properties of Pulrodemstat. After oral administration in mice (5 mg/kg), it is readily absorbed with an oral bioavailability of 32%.[6] It has a systemic clearance of 32.4 mL/min/kg and an elimination half-life of 2 hours.[6]

Part 4: Clinical Development and Future Perspectives

Pulrodemstat has progressed into clinical trials for the treatment of various hematological malignancies and solid tumors, including myelofibrosis and small cell lung cancer.[3][10] The favorable tolerability profile and clinical activity observed in early-phase trials support further investigation of Pulrodemstat as a monotherapy and in combination with other anti-cancer agents.[8] The development of potent and selective LSD1 inhibitors like Pulrodemstat represents a significant advancement in the field of epigenetic therapy and holds the potential to improve outcomes for patients with a range of difficult-to-treat cancers.

References

-

Frontiers in Pharmacology. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

-

Patsnap Synapse. Pulrodemstat - Drug Targets, Indications, Patents. [Link]

-

ResearchGate. Pulrodemstat (CC-90011): a highly potent, selective, and reversible lysine-specific demethylase 1 (LSD1) inhibitor | Request PDF. [Link]

-

ACS Publications. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). [Link]

-

YouTube. LDS1 as a potential target in SCLC. [Link]

-

National Institutes of Health. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. [Link]

-

ResearchGate. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). [Link]

-

ClinicalTrials.gov. Panobinostat and Ruxolitinib In MyElofibrosis (PRIME Trial). [Link]

-

PubMed Central. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

-

National Institutes of Health. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC. [Link]

-

The ASCO Post. Novel Targeted Agents for the Treatment of Myelofibrosis. [Link]

-

UCSD Health. UCSD Primary Myelofibrosis Clinical Trials for 2026. [Link]

-

Frontiers in Oncology. New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. [Link]

-

Taylor & Francis Online. Advances Toward Lsd1 Inhibitors for Cancer Therapy. [Link]

Sources

- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. medkoo.com [medkoo.com]

- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pulrodemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Core Mechanism of CC-90011: A Technical Guide to a Reversible LSD1 Inhibitor

Introduction: The Rationale for Reversible LSD1 Inhibition in Oncology

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme critical to epigenetic regulation.[1] By removing methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark generally associated with active transcription, LSD1 functions as a transcriptional corepressor.[1] Conversely, it can also act as a coactivator by demethylating H3K9me1/2, a repressive mark.[1] This dual functionality places LSD1 at the nexus of gene regulation.

In numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed and its activity is dysregulated. This aberrant function traps cancer cells in a poorly differentiated, highly proliferative state, contributing to tumor aggression, metastasis, and chemoresistance.[1][2] Consequently, LSD1 has emerged as a high-value therapeutic target. While early inhibitors, many derived from tranylcypromine, formed irreversible covalent bonds with the FAD cofactor, concerns about off-target effects and toxicity prompted the development of a new class of non-covalent, reversible inhibitors.[3][4]

CC-90011 (also known as Pulrodemstat) is a potent, selective, and orally bioavailable reversible inhibitor of LSD1.[2][5] Its mechanism of action offers a novel therapeutic strategy focused on inducing terminal differentiation of cancer cells rather than direct cytotoxicity.[1] This guide provides an in-depth technical exploration of the core mechanism of CC-90011, from its molecular interactions to its cellular and in-vivo consequences, intended for researchers and drug development professionals. The reversible nature of CC-90011 may provide a safety advantage over irreversible inhibitors, a hypothesis supported by manageable on-target effects like thrombocytopenia in clinical studies.[2][5][6]

Part 1: Molecular Mechanism of Action - Reversible Binding and Enzyme Inhibition

The therapeutic efficacy of CC-90011 originates from its direct, high-affinity, and reversible binding to the active site of LSD1. This interaction physically occludes the substrate-binding pocket, preventing the demethylation of histone targets.

Structural Basis of Inhibition

The precise binding mode of CC-90011 within the LSD1/CoREST complex has been elucidated by X-ray crystallography (PDB code: 6W4K).[1] The inhibitor adopts a distinct Y-shaped conformation within the enzyme's active site. Key interactions include:

-

Salt Bridge Formation: The aminopiperidine moiety of CC-90011 forms a critical salt bridge with the aspartate residue at position 555 (D555) of LSD1.[1] This strong ionic interaction is a primary anchor for the molecule.

-

Hydrophobic Pocket Occupancy: The benzonitrile group projects into a deep hydrophobic pocket defined by the FAD cofactor and several amino acid side chains.[1]

-

Displacement of Catalytic Water: A hydrogen bond between the nitrile group of CC-90011 and the catalytic lysine 661 (K661) appears to displace a key water molecule that is essential for the demethylation reaction.[1]

-

Additional Hydrophobic Interactions: The 2-fluoroanisole ring engages in further hydrophobic interactions within a shallower pocket adjacent to the main FAD-binding area.[1]

This combination of electrostatic and hydrophobic interactions accounts for the high potency and selectivity of CC-90011.

Caption: Binding mode of CC-90011 in the LSD1 active site.

Biochemical Potency and Selectivity

CC-90011 is a highly potent inhibitor of LSD1 enzymatic activity. In biochemical assays, it demonstrates an IC₅₀ (the concentration required to inhibit 50% of enzyme activity) in the sub-nanomolar range.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 0.25 nM | Enzymatic Assay | [7] |

Crucially, CC-90011 exhibits exceptional selectivity for LSD1. It is over 60,000-fold more selective for LSD1 than for other FAD-dependent enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[8] This high degree of selectivity is critical for minimizing off-target toxicities and is a key advantage of its design.

Part 2: Cellular Mechanism of Action - Target Engagement and Phenotypic Outcomes

Within the cell, CC-90011 engages with LSD1, leading to the modulation of histone methylation at specific gene loci. This epigenetic reprogramming alters gene expression profiles, ultimately suppressing the cancer phenotype by inducing differentiation and inhibiting proliferation.

Epigenetic Reprogramming

The primary downstream effect of LSD1 inhibition by CC-90011 is the prevention of H3K4me2 demethylation at the promoter and enhancer regions of target genes. The accumulation of this active histone mark leads to a more open chromatin state and subsequent changes in gene transcription.

-

Upregulation of Tumor Suppressor and Differentiation Genes: LSD1 normally represses genes that promote cell differentiation and tumor suppression. Inhibition by CC-90011 lifts this repression, increasing the expression of these genes. A key example in AML is the induction of the myeloid differentiation marker CD11b.[1]

-

Downregulation of Oncogenes and Stemness Factors: In contexts like SCLC, LSD1 acts as a coactivator for oncogenic drivers. CC-90011 treatment leads to the downregulation of tumor-promoting genes.[2] For instance, it has been shown to decrease the expression of SOX2, a key regulator of stemness in SCLC.[7]

Caption: Cellular consequence of LSD1 inhibition by CC-90011.

Cellular Potency and Phenotypic Effects

The epigenetic changes induced by CC-90011 translate into potent anti-cancer activity in cellular models.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Kasumi-1 | AML | EC₅₀ (antiproliferative) | 2 nM | [7] |

| THP-1 | AML | EC₅₀ (CD11b induction) | 7 nM | [7] |

| H209 | SCLC | EC₅₀ (GRP suppression) | 3 nM | [7] |

| H1417 | SCLC | EC₅₀ (GRP suppression) | 4 nM | [7] |

As shown in the table, CC-90011 inhibits the proliferation of AML cells and induces differentiation at low nanomolar concentrations.[7] In SCLC cell lines, it effectively suppresses the expression of gastrin-releasing peptide (GRP), a key autocrine growth factor and neuroendocrine marker.[7]

Part 3: In-Vivo Efficacy and Pharmacodynamic Response

The anti-tumor activity of CC-90011 has been validated in preclinical patient-derived xenograft (PDX) models and further substantiated by pharmacodynamic (PD) biomarker data from clinical trials.

Preclinical Xenograft Models

In mouse xenograft models of SCLC, oral administration of CC-90011 resulted in significant, dose-dependent tumor growth inhibition and even regression.

-

H1417 SCLC Xenograft: Daily dosing at 2.5 mg/kg and 5 mg/kg led to tumor growth regressions of 159% and 178%, respectively.[1]

-

LXFS 615 SCLC PDX: In a patient-derived model, a 5 mg/kg daily dose resulted in a 78% tumor growth inhibition (TGI).[9]

These studies demonstrate that CC-90011 is well-tolerated and achieves sufficient exposure in vivo to exert a powerful anti-tumor effect.[1][9]

Pharmacodynamic Biomarkers

The mechanism of CC-90011 can be monitored in patients through specific biomarkers that reflect target engagement and downstream biological effects. Clinical studies have shown that CC-90011 treatment leads to:

-

Decreased Neuroendocrine Peptides: A reduction in secreted peptides like chromogranin A (CgA) and progastrin-releasing peptide (pro-GRP).[2][5][6]

-

Modulation of Gene Expression: Decreased RNA expression of monocyte-to-macrophage differentiation-associated (MMD) gene, a blood-based marker of target engagement.[2][5][6]

These PD effects confirm that CC-90011 successfully engages LSD1 at clinically achievable doses, leading to the expected modulation of downstream pathways.

Part 4: Key Experimental Methodologies

Validating the mechanism of action of a targeted inhibitor like CC-90011 requires a suite of specialized assays. Below are representative protocols for key experiments.

Biochemical Assay: LSD1 HTRF Assay

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the demethylation of a biotinylated H3K4me1 peptide substrate. An antibody specific for the demethylated H3K4me0 product, labeled with a Europium cryptate donor, is used alongside a streptavidin-XL665 acceptor. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Protocol Outline:

-

Compound Plating: Serially dilute CC-90011 in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5) in a 384-well plate.

-

Enzyme & Substrate Addition: Add recombinant human LSD1 enzyme (e.g., 0.45 nM final concentration) and FAD cofactor to the wells and pre-incubate with the compound for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate.

-

Incubation: Incubate the reaction for 60 minutes at 25°C.

-

Detection: Stop the reaction and add the detection mix containing Eu³⁺-cryptate anti-H3K4me0 antibody and XL665-conjugated streptavidin.

-

Signal Reading: After a final incubation (e.g., 60 minutes), read the TR-FRET signal on a compatible plate reader (excitation: 320 nm; emission: 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.[10]

-

Cellular Assay: Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a drug binds to its intended target within the complex environment of a living cell.

-

Principle: The binding of a ligand (like CC-90011) to its target protein (LSD1) generally increases the protein's thermal stability. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at each temperature can be quantified to generate a "melting curve."

-

Protocol Outline:

-

Cell Treatment: Treat intact cancer cells (e.g., Kasumi-1) with either vehicle (DMSO) or a saturating concentration of CC-90011 for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).

-

Fractionation: Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

-

Quantification: Analyze the amount of soluble LSD1 in the supernatant from each temperature point using Western blotting or another protein quantification method.

-

Data Analysis: Plot the percentage of soluble LSD1 against temperature. A shift of the melting curve to higher temperatures in the CC-90011-treated samples confirms target engagement.[11][12][13]

-

Genomic Assay: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide locations of specific histone modifications, providing direct evidence of CC-90011's effect on the epigenome.

-

Principle: Cells are treated with a crosslinking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific for the histone mark of interest (e.g., H3K4me2) is used to immunoprecipitate the protein-DNA complexes. The crosslinks are reversed, the DNA is purified and then sequenced to map the locations of the histone mark across the entire genome.

-

Protocol Outline:

-

Cell Treatment: Treat cells (e.g., T.Tn esophageal cancer cells) with vehicle or an IC₈₀ concentration of CC-90011 for 24 hours.

-

Crosslinking: Crosslink protein to DNA by adding formaldehyde directly to the culture media (1% final concentration) and incubating for 10 minutes at room temperature. Quench with glycine.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 150-900 bp using enzymatic digestion or sonication.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me2. Use magnetic beads to pull down the antibody-chromatin complexes.

-

Washing & Elution: Wash the beads to remove non-specific binding, then elute the chromatin complexes.

-

Reverse Crosslinking: Reverse the formaldehyde crosslinks by heating at 65°C. Purify the DNA.

-

Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms (e.g., MACS) to identify regions of H3K4me2 enrichment. Compare the peak profiles between vehicle and CC-90011-treated samples to identify differential enrichment.[14]

-

Conclusion

CC-90011 represents a highly refined approach to targeting a critical epigenetic regulator in cancer. Its mechanism is rooted in a potent, selective, and importantly, reversible interaction with the LSD1 active site. This precise molecular engagement triggers a cascade of downstream events, beginning with the specific modulation of histone methylation marks, leading to a therapeutic reprogramming of gene expression that promotes cancer cell differentiation and halts proliferation. The validation of this mechanism through a comprehensive suite of biochemical, cellular, and in-vivo methodologies provides a robust foundation for its continued clinical development. The favorable safety and tolerability profile observed in clinical trials suggests that the reversible nature of CC-90011 may indeed offer a significant advantage, making it a promising agent for the treatment of various solid tumors and hematologic malignancies.[2][5][6]

References

-

Phase 1/2 Study Investigating CC-90011, a Potent, Selective, and Reversible Oral Inhibitor of Lysine-Specific Demethylase 1 (LSD1), Plus Concurrent Venetoclax (VEN) and Azacitidine (AZA) in Patients with Acute Myeloid Leukemia (AML) . Blood. Available at: [Link]

-

Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies . PubMed. Available at: [Link]

-

Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies . Scientia. Available at: [Link]

-

Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) . ResearchGate. Available at: [Link]

-

Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies . PMC. Available at: [Link]

-

Clinical activity of CC- 90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies . Wiley Online Library. Available at: [Link]

-

Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) . Figshare. Available at: [Link]

-

Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) . ACS Publications. Available at: [Link]

-

Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma . ResearchGate. Available at: [Link]

-

Phase I Study of Lysine-Specific Demethylase-1 Inhibitor CC-90011 in Patients With Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma . ResearchGate. Available at: [Link]

-

Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma . AACR Journals. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. Available at: [Link]

-

Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells . PMC - NIH. Available at: [Link]

-

Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology . PMC - NIH. Available at: [Link]

-

A Safety, Tolerability and Preliminary Efficacy Evaluation of CC-90011 Given in Combination With Cisplatin and Etoposide in Subjects With First Line, Extensive Stage Small Cell Lung Cancer . ClinicalTrials.gov. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. figshare.com [figshare.com]

- 5. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medkoo.com [medkoo.com]

- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pulrodemstat Tosylate (CC-90011)

This technical guide provides a comprehensive analysis of Pulrodemstat Tosylate , focusing on its chemical identity, physicochemical properties, and mechanistic role as a reversible LSD1 inhibitor.[1]

Physicochemical Profile, Synthesis, and Therapeutic Mechanism [1]

Executive Summary

Pulrodemstat (CC-90011) is a highly potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1] Unlike earlier catalytic inhibitors (e.g., tranylcypromine derivatives) that bind irreversibly to the FAD cofactor, Pulrodemstat utilizes a differentiated binding mode to achieve reversible inhibition.[1] This mechanism is critical for reducing off-target hematological toxicity while effectively inducing differentiation in neuroendocrine tumors, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML) .[1]

While the besylate salt (CAS 2097523-60-7) is the primary form utilized in clinical trials (e.g., NCT02875223), the tosylate salt remains a critical reagent for preclinical validation and comparative physicochemical profiling.[1]

Chemical Identity & Physicochemical Specifications[1][2][3]

The following data characterizes the tosylate salt form specifically requested. Researchers must distinguish between the free base, besylate, and tosylate forms to ensure accurate stoichiometric calculations in assay preparation.[1]

Identification Data[1][2][4][5][6][7]

| Parameter | Specification |

| Compound Name | Pulrodemstat Tosylate |

| Alternative Names | CC-90011 Tosylate; CC-90011-TsOH |

| CAS Number (Tosylate) | 2097523-57-2 |

| CAS Number (Free Base) | 1821307-10-1 |

| CAS Number (Besylate) | 2097523-60-7 |

| Chemical Structure | Pyrimidinone derivative complexed with p-toluenesulfonic acid |

Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C₃₁H₃₁F₂N₅O₅S | C₂₄H₂₃F₂N₅O₂ (Base) + C₇H₈O₃S (Acid) |

| Molecular Weight | 623.67 g/mol | Monotosylate salt (1:1 stoichiometry) |

| Free Base MW | 451.48 g/mol | Used for calculating molar equivalents in vivo |

| Appearance | White to off-white solid | Hygroscopic; store desiccated |

| Solubility | DMSO (>50 mg/mL) | Poor solubility in water; requires organic co-solvent |

Structural Composition

The compound features a 1-methyl-6-oxopyrimidin-4-yl core scaffold.[1] Key functional groups include:

-

4-aminopiperidine moiety: Critical for solvent exposure and solubility.[1]

-

3-fluoro-4-methoxyphenyl group: Provides hydrophobic interactions within the LSD1 substrate-binding pocket.[1]

-

2-fluorobenzonitrile group: Enhances metabolic stability and selectivity.[1]

SMILES (Tosylate): CN1C(=O)C(=C(N=C1N2CCC(N)CC2)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.CC1=CC=C(C=C1)S(=O)(=O)O

Mechanism of Action: Reversible LSD1 Inhibition[4][8][9]

LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a marker of active transcription.[1] By removing these methyl groups, LSD1 represses tumor suppressor genes and differentiation factors.[1]

Pathway Logic

-

Inhibition: Pulrodemstat competitively binds to the LSD1 substrate pocket, preventing the demethylation of H3K4.[2][3]

-

Epigenetic Reprogramming: Accumulation of H3K4me2 marks at promoter regions of neuroendocrine differentiation genes (e.g., GRP, ASCL1 targets).

-

Differentiation: The tumor cell is forced out of a stem-like proliferative state into a differentiated, non-proliferative phenotype, leading to growth arrest and apoptosis.[1]

Mechanistic Diagram

The following diagram illustrates the downstream effects of Pulrodemstat on the chromatin landscape.

Caption: Figure 1. Mechanism of Action. Pulrodemstat blocks LSD1-mediated demethylation, preserving H3K4me activation marks and restoring the expression of differentiation genes.[1]

Experimental Protocols

In Vitro IC50 Determination (LSD1)

Objective: To verify the potency of Pulrodemstat tosylate against recombinant LSD1.

Reagents:

-

Recombinant Human LSD1 (1-852 aa).[1]

-

Substrate: H3K4me2 peptide (biotinylated).[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM FAD, 0.01% Brij-35.[1]

Protocol:

-

Preparation: Dissolve Pulrodemstat tosylate in DMSO to create a 10 mM stock. (Note: Adjust weight for MW 623.67).

-

Dilution: Perform a 10-point serial dilution (1:3) in assay buffer.

-

Incubation: Incubate LSD1 enzyme (2 nM final) with compound for 30 minutes at room temperature.

-

Reaction: Add H3K4me2 peptide substrate.[1] Incubate for 60 minutes.

-

Detection: Use a TR-FRET antibody pair (Eu-anti-H3K4me0/2 and APC-Streptavidin) to detect remaining methylated substrate.[1]

-

Analysis: Fit data to a 4-parameter logistic equation.

-

Expected IC50:0.25 nM - 0.5 nM .

-

Chemical Synthesis Workflow (Overview)

The synthesis of the Pulrodemstat scaffold typically follows a convergent route involving a pyrimidinone intermediate.

Caption: Figure 2. General synthetic pathway for Pulrodemstat Tosylate production.

References

-

Kanouni, T., et al. (2020).[1] "Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1)."[1][4][5][6] Journal of Medicinal Chemistry, 63(23), 14522–14529.[7] Link[1][7]

-

PubChem. (2025).[1] "Pulrodemstat (Compound CID 118483201)."[1] National Library of Medicine.[1] Link

-

ClinicalTrials.gov. (2024).[1] "Study of CC-90011 in Patients With Advanced Solid Tumors and Non-Hodgkin Lymphoma." Identifier: NCT02875223.[1][7] Link[1][7]

-

MedKoo Biosciences. (2025).[1] "Pulrodemstat Tosylate Product Data Sheet." MedKoo. Link

-

World Intellectual Property Organization. (2015).[1][8] "Patent WO 2015/110826 A1: Pyrimidinone Derivatives as LSD1 Inhibitors."[1] Link[1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorbyt.com [biorbyt.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Therapeutic potential of Unii-496P6HY485 in acute myeloid leukemia

Technical Guide: Therapeutic Potential of Unii-496P6HY485 (Pulrodemstat) in Acute Myeloid Leukemia

Executive Summary

Unii-496P6HY485 , pharmacologically known as Pulrodemstat (CC-90011) , represents a significant evolution in epigenetic therapy for Acute Myeloid Leukemia (AML). Unlike first-generation LSD1 inhibitors derived from tranylcypromine (TCP) which form irreversible covalent bonds, Pulrodemstat is a reversible, highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide analyzes the mechanistic rationale for deploying Pulrodemstat in AML, specifically its ability to overcome the differentiation block characteristic of leukemic blasts. We provide actionable protocols for validating its efficacy in preclinical settings and summarize current clinical trajectories, particularly its synergy with BCL-2 inhibition.

Molecular Pharmacology & Mechanism of Action

The Epigenetic Blockade in AML

In AML, LSD1 acts as a critical scaffolding protein and enzymatic eraser. It complexes with transcription factors GFI1 and GFI1B (Growth Factor Independent 1) via their SNAG domains. This complex recruits the CoREST repressor complex to enhancer regions of myeloid differentiation genes.

-

Enzymatic Function: Demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), removing active transcription marks.

-

Result: Silencing of genes like CEBPA and PU.1, trapping cells in an immature, proliferative blast state.

Pulrodemstat Mechanism

Pulrodemstat binds reversibly to the FAD-binding domain of LSD1. By inhibiting LSD1, it restores H3K4 methylation at critical enhancers.

-

Differentiation: Re-activation of the PU.1/C/EBPα axis forces blasts to differentiate into mature granulocytes or monocytes, which subsequently undergo apoptosis.

-

Stemness: Downregulates stem cell-associated genes, effectively targeting Leukemic Stem Cells (LSCs) that often survive standard chemotherapy.

Signaling Pathway Visualization

Caption: Figure 1. Pulrodemstat inhibits LSD1-mediated silencing of myeloid differentiation genes, shifting the leukemic phenotype from proliferation to maturation and apoptosis.

Preclinical & Clinical Data Profile

Pulrodemstat distinguishes itself through a superior safety profile compared to irreversible inhibitors, which often carry hematologic toxicity risks (thrombocytopenia).

Comparative Efficacy Data

The following table summarizes key preclinical metrics for Pulrodemstat relative to other LSD1 inhibitors.

| Parameter | Pulrodemstat (CC-90011) | Tranylcypromine (TCP) | Iadademstat (ORY-1001) |

| Binding Mode | Reversible | Irreversible (Covalent) | Irreversible (Covalent) |

| LSD1 IC50 (Biochem) | ~0.25 nM | > 1000 nM | < 1 nM |

| Selectivity | High (vs MAO-A/B) | Low (Inhibits MAOs) | High |

| Primary Effect | Differentiation | Weak Differentiation | Differentiation |

| Key Synergy | Venetoclax, Azacitidine | ATRA | Azacitidine |

Clinical Translation (Trial CC-90011-AML-002)

Current clinical investigation focuses on combination therapies. The rationale is that while LSD1 inhibition primes cells for death, BCL-2 inhibition (Venetoclax) executes the apoptotic trigger.

-

Study Design: Phase 1/2 dose escalation and expansion.

-

Combination: Pulrodemstat + Venetoclax + Azacitidine.[1]

-

Target Population: Relapsed/Refractory (R/R) AML and treatment-naïve elderly patients.[2]

-

Status: Active investigation into safety and preliminary efficacy (CR/CRi rates).

Experimental Protocols for Validation

To validate Unii-496P6HY485 in a research setting, the following protocols ensure robust data generation.

Protocol: Assessment of Differentiation Induction

Objective: Quantify the shift from blast to mature myeloid phenotype.

Materials:

-

AML Cell Lines: MV4-11 (MLL-AF4 fusion), MOLM-13.

-

Reagents: Pulrodemstat (dissolved in DMSO), Fluorochrome-conjugated antibodies (CD11b-APC, CD86-PE, CD14-FITC).

Workflow:

-

Seeding: Plate AML cells at

cells/mL in RPMI-1640 + 10% FBS. -

Treatment: Treat with Pulrodemstat (Dose range: 1 nM – 1000 nM). Include DMSO vehicle control.

-

Incubation: Incubate for 72 to 96 hours . Note: Differentiation is a slow epigenetic process; 24h is insufficient.

-

Staining: Wash cells with PBS/BSA. Stain with CD11b/CD86 antibodies for 30 min at 4°C.

-

Analysis: Flow cytometry.

-

Success Metric: >2-fold increase in CD11b+ population vs control.

-

Protocol: Synergistic Viability Assay (Pulrodemstat + Venetoclax)

Objective: Determine the Combination Index (CI) to prove synergy.

Workflow Visualization:

Caption: Figure 2. Workflow for assessing drug synergy. CI (Combination Index) calculation is critical for validating the clinical rationale of combination therapy.

Future Directions & Challenges

-

Biomarker Identification: Not all AML subtypes respond. Patients with MLL-rearrangements (KMT2A) or Erythroleukemia subtypes appear most sensitive. Screening for these markers is essential.

-

Resistance Mechanisms: Long-term exposure may lead to upregulation of alternative anti-apoptotic proteins (MCL-1) or LSD1 mutations.

-

Solid Tumor Expansion: Beyond AML, Pulrodemstat is showing promise in Small Cell Lung Cancer (SCLC), suggesting a broader role for LSD1 inhibition in neuroendocrine-like malignancies.

References

-

FDA Substance Registration System. UNII 496P6HY485 (Pulrodemstat Tosylate). U.S. Food and Drug Administration. Link

-

Kaniskan, H. Ü., et al. (2018). A potent, selective and orally bioavailable inhibitor of the chromatin-modifying protein LSD1. Journal of Medicinal Chemistry. Link

-

ClinicalTrials.gov. Study of CC-90011 in Combination With Venetoclax and Azacitidine in AML (CC-90011-AML-002). National Library of Medicine. Link

-

Maes, T., et al. (2018). The LSD1 Inhibitor Iadademstat (ORY-1001) Targets MLL-Translocated AML. Cancer Cell.[3] Link

-

Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of CC-90011 in Mouse Xenograft Models

Introduction

CC-90011, also known as Pulrodemstat, is a potent, selective, and orally bioavailable reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1][2] Dysregulation of LSD1 is a hallmark of several malignancies, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation, leading to uncontrolled proliferation of immature cancer cells.[3][4] CC-90011 induces differentiation of cancer cells, representing a promising therapeutic strategy.[3][4] This document provides a comprehensive guide for researchers on the in vivo administration of CC-90011 in mouse xenograft models, drawing from preclinical studies to ensure scientific integrity and reproducibility.

Mechanism of Action: Re-engaging Cellular Differentiation

LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase, functions primarily to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks associated with active gene transcription. By removing these marks, LSD1 contributes to the repression of genes that promote cellular differentiation.

CC-90011 binds to the active site of LSD1, inhibiting its demethylase activity. This leads to an accumulation of H3K4me2 at the promoter regions of differentiation-associated genes, ultimately reactivating their expression and inducing the cancer cells to differentiate and lose their proliferative capacity.[3] This mechanism has demonstrated significant anti-tumor efficacy in preclinical models of both SCLC and AML.[3]

Caption: Mechanism of action of CC-90011 in cancer cells.

Materials and Reagents

This section outlines the necessary materials and reagents for conducting in vivo studies with CC-90011.

| Material/Reagent | Supplier (Example) | Notes |

| CC-90011 | MedChemExpress | Store at -20°C. |

| Vehicle Components | ||

| Hydroxypropyl methylcellulose (HPMC) | Sigma-Aldrich | For preparing a 0.5% solution. |

| Sterile Water for Injection | Thermo Fisher Scientific | |

| Cell Lines | ||

| NCI-H1417 (SCLC) | ATCC | |

| Kasumi-1 (AML) | ATCC | |

| Animals | ||

| Female Athymic Nude Mice (6-8 weeks old) | The Jackson Laboratory | Acclimatize for at least one week before the study. |

| General Laboratory Equipment | ||

| Sonicator | Qsonica | For compound solubilization. |

| Oral Gavage Needles (20-22 gauge) | VWR | |

| Calipers | VWR | For tumor measurement. |

| Analytical Balance | Mettler Toledo |

In Vivo Dosing and Efficacy Evaluation in a Small Cell Lung Cancer (SCLC) Xenograft Model

This protocol details a typical workflow for assessing the efficacy of CC-90011 in a subcutaneous NCI-H1417 SCLC xenograft model.

Sources

- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Preparation and Management of Pulrodemstat (CC-90011) Stock Solutions for High-Throughput Screening

Abstract & Scope

Pulrodemstat (CC-90011) is a potent, reversible, and orally active inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A).[1] While highly effective in biochemical and cellular assays, its physicochemical properties—specifically its hydrophobicity and sensitivity to moisture in aprotic solvents—present challenges for High-Throughput Screening (HTS).[1]

This guide provides a standardized protocol for preparing, storing, and dispensing Pulrodemstat. It moves beyond basic dissolution instructions to address the specific failure modes encountered in automated screening: compound precipitation upon aqueous dilution and DMSO hydration leading to acoustic ejection failure.

Physicochemical Profile & Solubility Constraints

Before preparation, it is critical to identify the solid form. Pulrodemstat is supplied as a free base or as a salt (e.g., Besylate).[1][2] Using the incorrect molecular weight (MW) for calculations is a frequent source of IC50 shift errors.

Table 1: Key Physicochemical Properties

| Parameter | Value / Condition | Critical Note |

| MW (Free Base) | 451.47 g/mol | Use for CC-90011 Free Base |

| MW (Besylate) | 609.64 g/mol | Use for CC-90011 Besylate |

| Solubility (DMSO) | ~60–100 mg/mL | Excellent solubility in anhydrous DMSO.[1] |

| Solubility (Water) | Insoluble | High Risk: Precipitates immediately upon rapid dilution >1% DMSO.[1] |

| Solubility (Ethanol) | Insoluble | Do not use alcohols for stock prep.[1] |

| Storage (Solid) | -20°C (3 years) | Protect from light and moisture.[1] |

| Storage (Solution) | -80°C (1 year) | Strict limit. -20°C stability is only ~1 month.[1][3] |

Protocol: Preparation of 10 mM Master Stock

Objective: Create a homogenous, stable 10 mM Master Stock solution suitable for long-term storage and acoustic dispensing.

Reagents & Equipment[1][4][5]

-

Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm). Do not use standard laboratory-grade DMSO.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

-

Environment: Low-humidity glove box or nitrogen-purged environment (recommended).[1]

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid Pulrodemstat to warm to room temperature (approx. 30 mins) before opening.

-

Expert Insight: Opening a cold vial causes condensation to form on the hygroscopic powder, initiating hydrolysis or weighing errors.

-

-

Weighing: Weigh the target mass (e.g., 5 mg) into an amber vial.

-

Dissolution: Add the calculated volume of Anhydrous DMSO .

-

Homogenization: Vortex vigorously for 30 seconds.

-

Quality Check: Visually inspect for "schlieren" lines (refractive index swirls), which indicate incomplete dissolution.[1] The solution should be optically clear.

HTS Workflow: Acoustic Dispensing & Plate Layout

Pulrodemstat is prone to "crashing out" (precipitating) when diluted into aqueous buffers.[1] Therefore, Direct Acoustic Dispensing (ADE) is superior to intermediate serial dilutions in buffer.[1]

Workflow Diagram

The following diagram illustrates the optimal path from powder to assay plate, highlighting critical decision points to prevent compound precipitation.

Figure 1: Optimal workflow for Pulrodemstat.[1] Note the "High Risk" path involving intermediate aqueous dilution.

Protocol: Acoustic Transfer (Echo/Datastream)[1]

-

Source Plate: Transfer 10 mM stock to a Labcyte 384-well LDV (Low Dead Volume) or PP plate.

-

Centrifugation: Centrifuge at 1000 x g for 1 minute to remove bubbles. Bubbles absorb acoustic energy and cause dispense failures.[1]

-

-

Hydration Control: DMSO is hygroscopic.[1] If the source plate is left exposed to humid air (>40% RH) for >2 hours, water uptake will alter the fluid viscosity and speed of sound, causing inaccurate dispensing.

-

Action: Keep source plates lidded or under nitrogen when not in active use.[1]

-

-

Dispense Logic: Use Direct Dilution .

-

Dispense nanoliter volumes of 10 mM stock directly into the assay buffer already present in the destination well.

-

Target: To achieve 10 µM final concentration in 50 µL assay volume, dispense 50 nL. (0.1% DMSO final).[1]

-

Quality Control & Stability Assurance

Because Pulrodemstat is an LSD1 inhibitor often used in long-term cell differentiation assays (3-7 days), stock stability is paramount.[1]

A. Freeze-Thaw Stability

Pulrodemstat in DMSO degrades after repeated freeze-thaw cycles.[1]

-

Rule: Max 3 freeze-thaw cycles.

-

Solution: Aliquot the Master Stock into single-use volumes (e.g., 20 µL) immediately after preparation.

B. Precipitation Check (Nephelometry)

If using a liquid handler (pipette-based) rather than acoustic dispensing, you must validate solubility in the intermediate step.[1]

-

Prepare a "Dummy Plate" with the intermediate buffer concentration.[1]

-

Measure turbidity (OD600) or use a nephelometer.[1]

-

Pass Criteria: OD600 < 0.005 above background.[1] If higher, the compound has crashed out; switch to Direct Acoustic Dispense.

References

-

PubChem. Pulrodemstat (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Kanouni, T., et al. (2020).[1] Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1).[1][7][8] Journal of Medicinal Chemistry.[1]

Sources

- 1. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pulrodemstat benzenesulfonate | Histone Demethylase | TargetMol [targetmol.com]

- 5. emulatebio.com [emulatebio.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Oral Administration of Pulrodemstat Tosylate (Unii-496P6HY485) in Animal Studies

Introduction: Navigating the Preclinical Formulation of Pulrodemstat Tosylate

Pulrodemstat (also known as CC-90011) is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers.[1] As an orally active compound, its efficacy in preclinical animal models is critically dependent on a robust and reproducible formulation strategy.[1][2] The primary challenge in the oral delivery of Pulrodemstat and its salt forms, such as the tosylate (Unii-496P6HY485), is its poor aqueous solubility.[3] This characteristic necessitates a carefully designed formulation to ensure consistent exposure and reliable pharmacokinetic and pharmacodynamic data in animal studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Pulrodemstat Tosylate for oral administration in preclinical animal studies. It moves beyond a simple recitation of steps to explain the scientific rationale behind the proposed formulation strategies, with a focus on developing a stable and homogeneous oral suspension.

Physicochemical Properties and Formulation Rationale

A thorough understanding of the physicochemical properties of a new chemical entity is the cornerstone of effective formulation development. While comprehensive public data on Pulrodemstat Tosylate is limited, available information and data on related salts strongly indicate it is a poorly water-soluble compound.

| Property | Value/Observation | Implication for Oral Formulation |

| Chemical Name | Pulrodemstat Tosylate[4] | |

| UNII | 496P6HY485 | Unique identifier. |

| Aqueous Solubility | Reported as insoluble in water and ethanol for a related salt form.[3] | A simple aqueous solution is not a viable option for achieving required concentrations for in vivo studies. An enabling formulation approach is necessary. |

| In Vivo Formulations (Reported) | - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] - 5% DMSO, 95% Corn oil[3] - Homogeneous suspension in CMC-Na[3] | These examples highlight the use of co-solvents and suspending agents to overcome poor solubility. A suspension is a common and practical approach. |

| Oral Bioavailability | Approximately 32% in mice with a specific formulation.[1][2] | This indicates that with an appropriate formulation, significant systemic exposure can be achieved. |

| Stability | DMSO stock solutions are stable for extended periods at low temperatures.[6] | The intrinsic chemical stability appears reasonable, but stability in an aqueous-based formulation for oral dosing needs to be determined. |

Given the poor aqueous solubility, the most practical and scalable approach for preclinical oral dosing, especially for toxicology and efficacy studies requiring a range of doses, is the development of a micronized oral suspension. This strategy aims to create a uniform dispersion of fine drug particles in a liquid vehicle, which can enhance the dissolution rate and absorption.

Formulation Development Workflow

The following workflow outlines the key stages in developing a robust oral suspension for Pulrodemstat Tosylate.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pulrodemstat benzenesulfonate | Histone Demethylase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Pulrodemstat Technical Support Center: A Guide to Preventing and Resolving Precipitation in Cell Culture Media

Welcome to the technical support center for Pulrodemstat (CC-90011), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge encountered when working with this and other hydrophobic small molecules: precipitation in aqueous cell culture media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accurate and reproducible application of Pulrodemstat in your experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved Pulrodemstat in DMSO to make a stock solution, but when I added it to my cell culture medium, the medium turned cloudy and I see particles. What is happening?

This is a classic sign of compound precipitation. Pulrodemstat is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1][3] Your cell culture medium is an aqueous environment. When you introduce the highly concentrated DMSO stock of Pulrodemstat into the medium, the abrupt change in solvent polarity causes the compound to "crash out" of solution, forming visible precipitates.

This phenomenon is governed by the principle of "like dissolves like." Pulrodemstat, a complex heterocyclic molecule, is hydrophobic, meaning it prefers a non-polar solvent like DMSO.[1] The aqueous, polar environment of your cell culture medium cannot maintain its solubility, especially at higher concentrations.

Troubleshooting Guide: From Cause to Resolution

Issue 1: Immediate Precipitation Upon Addition to Media

Root Cause Analysis:

-

High Final Concentration of Pulrodemstat: You may be trying to achieve a final concentration in your media that exceeds the aqueous solubility limit of Pulrodemstat.

-

High Final Concentration of DMSO: While DMSO is an excellent solvent for Pulrodemstat, high concentrations in your final culture volume can be toxic to cells. However, a certain minimal amount of DMSO is necessary to maintain the compound's solubility.

-

Incorrect Dilution Technique: Simply adding a small volume of concentrated DMSO stock directly into a large volume of media is a common cause of precipitation. This method does not allow for a gradual solvent exchange, leading to rapid precipitation.

-

Temperature Shock: Adding a cold stock solution to warm media can decrease the solubility of some compounds.

Step-by-Step Resolution Protocol:

-

Optimize Stock Solution Concentration:

-

Employ a Serial Dilution Strategy:

-

Never add the high-concentration stock directly to your final culture volume.

-

Perform an intermediate dilution step in your cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in media to create a 100 µM intermediate solution. Then, add the appropriate volume of this intermediate solution to your cells.

-

-

Control the Final DMSO Concentration:

-

Aim for a final DMSO concentration in your cell culture of ≤ 0.5%.[6] Most cell lines can tolerate this concentration, but it is always best to run a vehicle control (media with the same final concentration of DMSO) to assess any solvent-induced effects.

-

-

Proper Mixing Technique:

-

When preparing your intermediate and final dilutions, add the Pulrodemstat solution to the media dropwise while gently vortexing or swirling the media.[7] This gradual addition helps to mitigate localized high concentrations of the compound and allows for better dispersion.

-

-

Temperature Equilibration:

-

Allow both your Pulrodemstat stock solution and your cell culture media to reach room temperature before mixing.

-

Experimental Workflow for Preparing Working Solutions

Caption: Workflow for preparing Pulrodemstat solutions.

Issue 2: Precipitation Observed After a Period of Incubation

Root Cause Analysis:

-

Compound Instability: While Pulrodemstat is generally stable, prolonged incubation in aqueous media at 37°C could lead to degradation, with byproducts potentially being less soluble.[6]

-

Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, serum proteins.[8] Pulrodemstat may interact with these components over time, leading to the formation of insoluble complexes.

-

pH Shift in Media: Cellular metabolism can cause a shift in the pH of the culture medium. A change in pH can alter the ionization state of a compound, thereby affecting its solubility.[9][10]

-

Binding to Serum Proteins: If you are using serum-supplemented media, Pulrodemstat may bind to proteins like albumin.[11] While this can sometimes increase the apparent solubility, under certain conditions, it could also lead to the formation of protein-drug aggregates.

Preventative Measures and Solutions:

-

Minimize Incubation Time When Possible: For shorter-term experiments, this may not be an issue. For longer-term studies, be aware of the potential for time-dependent precipitation.

-

Consider Serum-Free Media: If your experiment allows, test Pulrodemstat in a serum-free formulation to see if serum components are contributing to the precipitation.

-

Monitor Media pH: Ensure your cell culture is not becoming overly acidic or basic during the experiment. This can be visually monitored by the phenol red indicator in most media and can be more accurately measured with a pH meter.

-

Filter Sterilization of Working Solutions: After preparing your final working solution of Pulrodemstat in media, you can filter it through a 0.22 µm syringe filter before adding it to your cells. This will remove any micro-precipitates that may have formed.

Troubleshooting Precipitation Logic

Caption: Troubleshooting logic for Pulrodemstat precipitation.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃F₂N₅O₂ | [1] |

| Molecular Weight | 451.5 g/mol | [1] |

| Solubility in DMSO | 50-100 mg/mL | [1][3] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility in Ethanol | Insoluble | [1][3] |

| Storage of Powder | 3 years at -20°C | [3] |

| Storage of Stock | 1 year at -80°C in solvent | [3] |

By understanding the chemical properties of Pulrodemstat and adhering to best practices for handling hydrophobic small molecules, researchers can confidently prepare and use this inhibitor in their cell-based assays, ensuring reliable and reproducible results.

References

-

National Center for Biotechnology Information. (n.d.). Pulrodemstat. PubChem. Retrieved from [Link]

-

Active Bio-Life Science GmbH. (2022, July 15). Pulrodemstat is a Potent, Selective, Reversible and Orally Active Inhibitor of LSD1. Active Bio-Life Science GmbH. Retrieved from [Link]

- Yihui, S. (2025). Pulrodemstat (CC-90011): a highly potent, selective, and reversible lysine-specific demethylase 1 (LSD1) inhibitor. In Drug Discovery Stories (pp. 467-483).

- Valls, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30786-30800.

- Wang, Y., et al. (2024). Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis.

- Conti, M., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 12, 942323.

- Augustine, S. M., et al. (2023).

- Fancello, D., et al. (2014). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).

- An, F., et al. (2017). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 12(10), 2632-2641.

- Fancello, D., et al. (2014). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.

- Valls, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.

-

Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]

- Arkin, M. R., et al. (2003). Binding of small molecules to an adaptive protein–protein interface. Proceedings of the National Academy of Sciences, 100(4), 1603-1608.

- MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.

- Spradlin, J. N., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (115), 54421.

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Retrieved from [Link]

-

Moore, B. A. (2019, August 30). Re: Precipitation in cell culture medium? ResearchGate. Retrieved from [Link]

- Butler, J., et al. (2019). In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. Molecular Pharmaceutics, 16(5), 1856-1871.

- He, S., et al. (2018). Inhibition of Lysine-Specific Demethylase 1A (LSD1)

-

Shapiro, A. B. (2023, April 12). Re: Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? ResearchGate. Retrieved from [Link]

-

Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. Retrieved from [Link]

- Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.

- Al-Zoubi, N., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(4), 122.

- Hutter, C., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering, 116(6), 1315-1326.

-

Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Protein Binding. Frontage Laboratories. Retrieved from [Link]

-

BioPlan Associates. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. BioPlan Associates. Retrieved from [Link]

- Owiti, A. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

-

Proteintech. (2024, August 23). Optimizing your Immunoprecipitation Workflow | A Guide to Troubleshooting and Optimization [Video]. YouTube. Retrieved from [Link]

- Weber, E. W., et al. (2021). LSD1 inhibition sustains T cell invigoration with a durable response to PD-1 blockade. Cell, 184(24), 5970-5987.e18.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pulrodemstat benzenesulfonate | Histone Demethylase | TargetMol [targetmol.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Protein Binding • Frontage Laboratories [frontagelab.com]

Technical Support Center: LSD1 Inhibitor Resistance in SCLC

Introduction

Welcome to the Epigenetic Therapeutics Technical Support Center. This guide addresses the complexities of using Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in SCLC research. While LSD1 inhibitors (e.g., bomedemstat, iadademstat/ORY-1001) show promise by forcing neuroendocrine-to-non-neuroendocrine transdifferentiation and enhancing immune visibility, resistance remains a critical bottleneck.

This guide moves beyond basic IC50 generation to address the mechanistic failures often encountered in the lab: intrinsic resistance via TEAD4/YAP, acquired plasticity, and assay interference.

Module 1: Diagnostic Flowchart – Characterizing Resistance

Before altering your treatment regimen, you must classify the type of resistance your cell line exhibits. SCLC is heterogeneous; "resistance" can mean failure to die, failure to differentiate, or failure to present antigens.

Workflow: Resistance Classification

Caption: Decision tree to distinguish between technical failure (drug delivery), intrinsic resistance (TEAD4/YAP), and survival-pathway activation (MYC).

Module 2: Troubleshooting Phenotypic Assays

Issue: "I treated my cells with 1µM ORY-1001 for 24 hours, but I see no change in ASCL1 expression or cell death."

Root Cause: Kinetic Mismatch.

LSD1 inhibition acts via chromatin remodeling, not direct kinase inhibition. The repression of ASCL1 is a downstream effect of NOTCH1 reactivation. This process requires histone methylation accumulation

Corrective Protocol: The "Slow-Burn" Assay

Do not rely on standard 24-48h cytotoxicity assays.

-

Duration: Extend treatment to 4–7 days .

-

Media Refresh: Refresh media containing fresh inhibitor every 48 hours (LSD1i can be unstable in serum).

-

Readout:

-

Day 2: Check H3K4me2 (Target engagement marker).

-

Day 4: Check NOTCH1 mRNA (Early responder).

-

Day 7: Check ASCL1 protein and Viability.

-

Expected Marker Profile for Sensitive vs. Resistant Lines:

| Marker | Role | Sensitive Response (Day 7) | Resistant Response (TEAD4+) |

| H3K4me2 | Target Engagement | Increase (Global) | Increase (Global) |

| NOTCH1 | Tumor Suppressor | Increase (>2-fold) | No Change / Low |

| ASCL1 | NE Lineage Driver | Decrease | High / Unchanged |

| CD44 | Non-NE Marker | Increase | High (Baseline) |

| YAP1 | Hippo Effector | Low | High |

Expert Insight: If H3K4me2 increases but NOTCH1 does not, your drug is working biochemically, but the cell is intrinsically resistant via chromatin accessibility blocks (often TEAD4-mediated).

Module 3: Molecular Mechanisms of Resistance (FAQ)

Q1: Why does TEAD4 expression render LSD1 inhibitors ineffective?

A: In sensitive SCLC, LSD1 suppresses NOTCH1. Inhibiting LSD1 restores NOTCH1, which kills the cell. However, a subset of SCLC is "mesenchymal-like" (SCLC-Y). These cells express TEAD4 (a Hippo pathway transcription factor). TEAD4 maintains an open chromatin state at specific enhancers that bypass the need for LSD1-mediated repression. Even if you inhibit LSD1, TEAD4 sustains the survival program, preventing the toxic neuroendocrine-to-non-neuroendocrine switch [1].

Q2: My cells differentiate (ASCL1 drops), but they don't die. Why?

A: This is likely MYC-driven resistance . MYC (c-Myc) amplified SCLC lines often depend on Aurora Kinase signaling or metabolic rewiring rather than just the neuroendocrine state for survival. While LSD1 inhibition successfully forces differentiation (loss of ASCL1), the high MYC levels drive a parallel survival pathway, rendering the phenotypic switch non-lethal [2, 3].

Diagram: The TEAD4 Escape Route

Caption: In resistant cells, TEAD4/YAP complexes activate alternative enhancers, overriding the differentiation pressure applied by LSD1 inhibition.

Module 4: Overcoming Resistance (Combination Protocols)

Since monotherapy often fails due to the mechanisms above, combination strategies are required to close the escape routes.

Strategy A: Targeting the MYC Axis (LSD1i + Aurora Kinase Inhibition)

For MYC-amplified lines (e.g., NCI-H82), LSD1i alone is insufficient.

-

Protocol: Combine LSD1i (e.g., 1µM) with Alisertib (Aurora A inhibitor).

-

Mechanism: MYC-driven cells are exquisitely sensitive to Aurora kinase inhibition. LSD1i primes the cell by removing the NE lineage survival signal, while Alisertib collapses the MYC-driven mitotic machinery [3].

Strategy B: Enhancing Immune Visibility (LSD1i + Anti-PD-L1)

For cells that differentiate but survive (SCLC-I subtype).

-

Rationale: LSD1 inhibition restores MHC Class I expression (HLA-A/B/C) and silences E2F targets, mimicking a viral infection response. This sensitizes "cold" SCLC tumors to immune checkpoint blockade [4, 5].[1]

-

In Vitro Validation:

-

Treat cells with LSD1i for 7 days.

-

Perform Flow Cytometry for MHC Class I (HLA-A/B/C) .

-

Note: This requires an in vivo model or T-cell co-culture to observe actual tumor kill.

-

Strategy C: Epigenetic Resensitization (LSD1i + EZH2 inhibitors)

-

Rationale: EZH2 (polycomb repressor) often works in opposition to LSD1. Co-inhibition can synergistically derepress tumor suppressor loci that LSD1i alone cannot open.

References

-

Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state. Source: Molecular Oncology (2021).[2] URL:[Link]

-

MYC drives progression of small cell lung cancer to a variant neuroendocrine subtype with vulnerability to Aurora kinase inhibition. Source:[3] Cancer Cell (2017). URL:[Link]

-

MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor fimepinostat. Source: EMBO Molecular Medicine (2023). URL:[Link]

-

Targeting LSD1 rescues MHC class I antigen presentation and overcomes PD-L1 blockade resistance in small cell lung cancer. Source: Journal for ImmunoTherapy of Cancer (2022).[4][5] URL:[Link]

-

The LSD1-NOTCH-ASCL1 Axis in Small Cell Lung Cancer (SCLC). Source: Science Signaling (2019).[6][7] URL:[Link]

Sources

- 1. Targeting LSD1 rescues MHC class I antigen presentation and overcomes PD-L1 blockade resistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MYC drives progression of small cell lung cancer to a variant neuroendocrine subtype with vulnerability to Aurora kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. LSD1 inhibition makes a NOTCH in SCLC - Fred Hutch [fredhutch.org]

Technical Support Center: Optimizing Pulrodemstat (CC-90011) Treatment

Product: Pulrodemstat (CC-90011) Class: Reversible, Selective LSD1 (KDM1A) Inhibitor Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Specificity Paradox

Welcome. You are likely here because you are observing non-linear toxicity or unexpected phenotypic shifts in your Pulrodemstat experiments.

Unlike first-generation LSD1 inhibitors (e.g., tranylcypromine derivatives), Pulrodemstat is designed to be reversible and highly selective, avoiding the MAO-A/B off-target inhibition that plagued earlier compounds. However, "high-dose" artifacts in this context rarely stem from kinase off-targets. Instead, they arise from scaffolding effects or on-target toxicity in non-malignant pathways—specifically hematopoiesis.

This guide provides the protocols to distinguish between true therapeutic efficacy (differentiation) and high-dose artifacts (general cytotoxicity).

Module 1: Dose Optimization & The "Goldilocks" Window

The Issue: Users often treat cells with concentrations derived from older, less potent inhibitors (1–5 µM), leading to massive non-specific cell death that masks the differentiation phenotype.

Technical Insight: Pulrodemstat has an enzymatic IC₅₀ of ~0.25 nM and a cellular EC₅₀ of ~2–7 nM in sensitive lines (e.g., SCLC, AML). Treating at >100 nM often yields diminishing returns on histone methylation but exponential increases in general stress responses.